molecular formula C7H15NO2 B118654 2-methyl-1,3-Dioxane-2-ethanamine CAS No. 218602-40-5

2-methyl-1,3-Dioxane-2-ethanamine

Cat. No. B118654
M. Wt: 145.2 g/mol
InChI Key: XTNTZIOFZXYZAB-UHFFFAOYSA-N
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Description

“2-methyl-1,3-Dioxane-2-ethanamine” is a chemical compound with the empirical formula C6H13NO2 . It has a molecular weight of 131.17 . This compound is provided by Sigma-Aldrich for early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-methyl-1,3-Dioxane-2-ethanamine” is based on its empirical formula C6H13NO2 . The ChemSpider ID for this compound is 120215 .

properties

IUPAC Name

2-(2-methyl-1,3-dioxan-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(3-4-8)9-5-2-6-10-7/h2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNTZIOFZXYZAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCCO1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455678
Record name 2-methyl-1,3-Dioxane-2-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1,3-Dioxane-2-ethanamine

CAS RN

218602-40-5
Record name 2-methyl-1,3-Dioxane-2-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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